3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylpropyl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylpropyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro-fluorophenyl group, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylpropyl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a dehydrating agent.
Introduction of the chloro-fluorophenyl group: This step may involve a halogenation reaction where chlorine and fluorine atoms are introduced to the phenyl ring.
Attachment of the carboxamide group: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylpropyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylpropyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylpropyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one: This compound shares the chloro-fluorophenyl group but has a different core structure.
3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate: Similar in structure but differs in the functional groups attached to the oxazole ring.
Uniqueness
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylpropyl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylpropyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c1-8(2)7-18-15(20)12-9(3)21-19-14(12)13-10(16)5-4-6-11(13)17/h4-6,8H,7H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJNOQZGKUAKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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